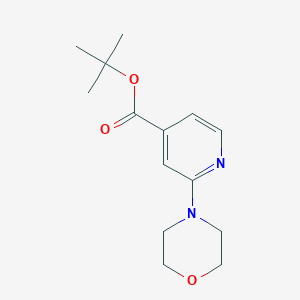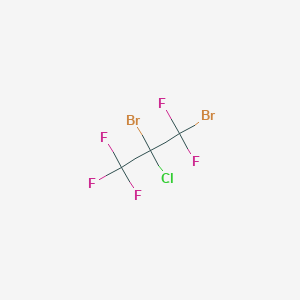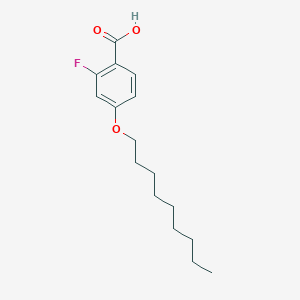
5-(4-クロロ-3-ニトロフェニル)フラン-2-カルボニルクロリド
概要
説明
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C11H5Cl2NO4 It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and nitro substituents on the phenyl ring
科学的研究の応用
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is a valuable building block in organic synthesis for the preparation of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 4-chloro-3-nitrobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the furan ring.
Chlorination: Finally, the compound is chlorinated using thionyl chloride (SOCl2) to obtain 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the furan ring.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Reduction: Formation of 5-(4-Chloro-3-aminophenyl)furan-2-carbonyl chloride.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
作用機序
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride involves its reactive functional groups:
Carbonyl Chloride Group: This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.
Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.
Furan Ring: The furan ring can interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)furan-2-carbonyl chloride: Lacks the nitro group, resulting in different reactivity and biological activity.
5-(4-Nitrophenyl)furan-2-carbonyl chloride: Lacks the chloro group, affecting its chemical properties and applications.
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and uses.
Uniqueness
5-(4-Chloro-3-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-7-2-1-6(5-8(7)14(16)17)9-3-4-10(18-9)11(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHGRDOYUBRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378177 | |
| Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638160-09-5 | |
| Record name | 5-(4-CHLORO-3-NITROPHENYL)-2-FUROYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)




